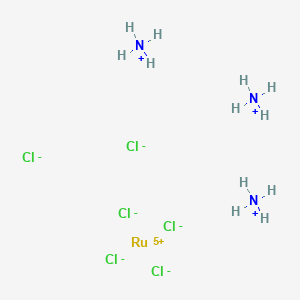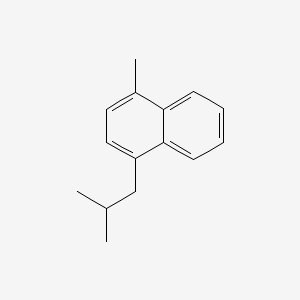
1-Methyl-4-(2-methylpropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, where a methyl group and an isobutyl group are substituted at the 1 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-(2-methylpropyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where naphthalene is reacted with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts, such as zeolites, can enhance the efficiency of the alkylation process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(2-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced naphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(2-methylpropyl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(2-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylnaphthalene: A simpler derivative with only a methyl group at the 1 position.
2-Methylnaphthalene: Another derivative with a methyl group at the 2 position.
1,4-Dimethylnaphthalene: Contains two methyl groups at the 1 and 4 positions.
Uniqueness
1-Methyl-4-(2-methylpropyl)naphthalene is unique due to the presence of both a methyl and an isobutyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
60848-32-0 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-methyl-4-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C15H18/c1-11(2)10-13-9-8-12(3)14-6-4-5-7-15(13)14/h4-9,11H,10H2,1-3H3 |
Clé InChI |
ZIVPLQNIQDIJBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
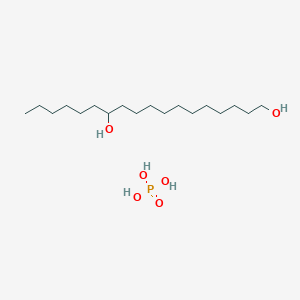

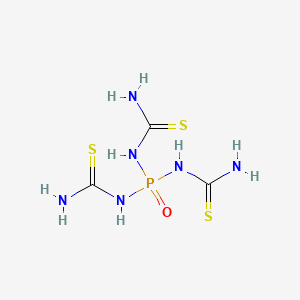
![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)

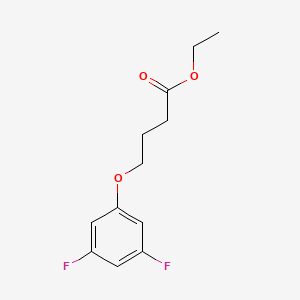
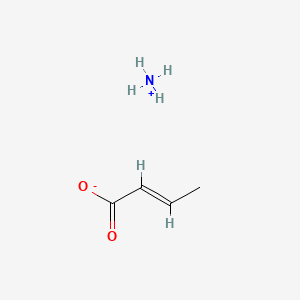


![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
